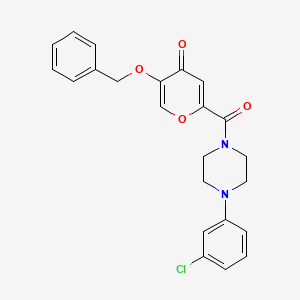
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT2C receptor triggers a series of events within the cell that lead to its effects .
Pharmacokinetics
Related compounds such as m-chlorophenylpiperazine are metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of m-Chlorophenylpiperazine ranges from 4 to 14 hours , suggesting that the compound may have similar pharmacokinetic properties.
Result of Action
The activation of the 5-HT2C receptor by the compound can lead to a variety of effects at the molecular and cellular level. For instance, it can influence the release of neurotransmitters, modulate neuronal firing rates, and impact intracellular signaling pathways . These changes can translate into observable effects on mood, anxiety, and other behaviors .
生物活性
5-(benzyloxy)-2-(4-(3-chlorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological properties, including its efficacy as an antitumor agent and its interactions with biological targets.
Molecular Structure
The compound's molecular formula is C23H21ClN2O4, with a molecular weight of 424.9 g/mol. The structure features a pyranone ring fused with a piperazine moiety and a benzyloxy group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1021134-48-4 |
| Molecular Formula | C23H21ClN2O4 |
| Molecular Weight | 424.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, certain benzothiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Antitumor Efficacy
A study evaluated the antiproliferative effects of several derivatives, revealing that compounds with halogen substitutions, such as chlorine, demonstrated enhanced activity against cancer cells. Specifically, the presence of the chlorophenyl group in the piperazine moiety may contribute to increased lipophilicity and improved interaction with cellular targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Modulation : It could interact with various receptors, potentially leading to either agonistic or antagonistic effects that disrupt cancer cell signaling pathways.
- Oxidative Stress Reduction : Similar compounds have been noted for their antioxidative properties, which may protect cells from oxidative damage associated with cancer progression.
Neuroprotective Effects
In addition to antitumor properties, there is evidence suggesting that related compounds can exhibit neuroprotective effects. For example, some derivatives have been shown to inhibit monoamine oxidase (MAO) activity selectively, which is crucial in neurodegenerative diseases like Parkinson's disease.
Evaluation of Neuroprotective Activity
A comparative analysis of MAO-B inhibitors highlighted that certain derivatives displayed competitive inhibition patterns with low IC50 values (e.g., IC50 = 0.062 µM for a related compound), indicating strong potential for neuroprotection through modulation of neurotransmitter levels.
Comparative Analysis with Similar Compounds
To further understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Antitumor Activity | MAO-B Inhibition IC50 (µM) |
|---|---|---|
| This compound | Potentially high | N/A |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative | High | 0.062 |
| 5-(benzyloxy)-2-(4-fluorophenyl)piperazine derivative | Moderate | N/A |
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c24-18-7-4-8-19(13-18)25-9-11-26(12-10-25)23(28)21-14-20(27)22(16-30-21)29-15-17-5-2-1-3-6-17/h1-8,13-14,16H,9-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNDMRMJRTWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














